Structural properties and molecular weight of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid
Structural properties and molecular weight of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid
An in-depth technical analysis of 2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid (commonly known as N-acetyl-4-methyltryptophan) requires a multidisciplinary approach. This compound, bearing the CAS Registry Number 71953-89-4[1], serves as a critical structural analog in biosynthetic research, enzymology, and drug development.
By introducing a methyl group at the C4 position of the indole ring and acetylating the alpha-amine, researchers create a sterically hindered, stable probe. This whitepaper systematically deconstructs its physicochemical properties, structural biology applications, and the rigorous analytical workflows required for its validation.
Structural Biology & Mechanistic Insights
The structural uniqueness of 2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid lies in its two primary modifications relative to canonical L-tryptophan:
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N-Acetylation: The addition of an acetyl group to the alpha-amine neutralizes the zwitterionic nature of the free amino acid. This modification increases the molecule's lipophilicity, mimics the electronic state of a peptide bond, and protects the amine from unwanted side reactions (such as spontaneous oxidation or undesired enzymatic degradation) during complex assays.
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C4-Methylation: The C4 position of the indole ring is a highly reactive nucleophilic site. In the biosynthesis of ergot alkaloids, enzymes like dimethylallyltryptophan synthase (4-DMATS) naturally catalyze the prenylation of tryptophan at this exact carbon[2]. By substituting the C4 hydrogen with a bulky methyl group, researchers introduce severe steric hindrance.
Causality in Enzymatic Probing: Why utilize a C4-methylated analog? When 4-methyltryptophan derivatives are introduced to 4-DMATS, the normal C4-alkylation pathway is physically blocked. Consequently, the enzyme is forced to explore alternative binding conformations, leading to shifted regioselectivity (catalyzing prenylation at the C3 or N1 positions instead)[2]. This makes the molecule an invaluable competitive probe for mapping the active site flexibility and catalytic mechanisms of prenyltransferases.
Fig 1. Mechanistic shift in 4-DMATS prenylation caused by C4-methylation.
Physicochemical Properties & Molecular Weight
Accurate determination of molecular weight and elemental composition is the foundation of any analytical validation. The empirical formula for 2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid is C14H16N2O3 [1].
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| IUPAC Name | 2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid | Defines exact regiochemistry. |
| CAS Number | 71953-89-4 | Primary identifier for procurement/safety[3]. |
| Average Molecular Weight | 260.29 g/mol | Used for bulk molarity calculations. |
| Monoisotopic Mass | 260.1161 Da | Critical target for High-Resolution Mass Spec. |
| H-Bond Donors | 3 (Indole NH, Amide NH, Carboxyl OH) | Dictates solubility and receptor binding. |
| H-Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, Carboxyl OH) | Influences polar surface area (PSA). |
Table 2: Elemental Composition Breakdown
| Element | Symbol | Atom Count | Mass Contribution ( g/mol ) | Mass Percentage |
| Carbon | C | 14 | 168.15 | 64.60% |
| Hydrogen | H | 16 | 16.13 | 6.20% |
| Nitrogen | N | 2 | 28.01 | 10.76% |
| Oxygen | O | 3 | 48.00 | 18.44% |
Experimental Workflows for Structural Validation
To ensure rigorous scientific integrity, the characterization of this molecule must rely on self-validating protocols. The following methodologies detail the exact steps and the causality behind each experimental parameter.
Protocol A: High-Resolution LC-MS/MS for Exact Mass Confirmation
Objective: Validate the monoisotopic mass (260.1161 Da) and assess compound purity. Causality of Design: Electrospray Ionization in positive mode (ESI+) is selected because the indole nitrogen and the amide group readily accept protons. A C18 reverse-phase column is used because the hydrophobic indole core requires a non-polar stationary phase for adequate retention, while the gradient elution resolves the target from any unacetylated precursors.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Self-Validation Control: Spike the sample with 1 µg/mL of an internal standard (e.g., deuterated N-acetyltryptophan) to monitor ionization suppression and matrix effects. Run a solvent blank prior to the sample to rule out column carryover.
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Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Target the[M+H]+ precursor ion at m/z 261.1239 .
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Fragmentation (MS/MS): Apply a collision energy of 20-30 eV. Look for the diagnostic loss of the acetyl group (-42 Da) and the cleavage of the propanoic acid side chain to yield the stable 4-methyl-1H-indole-3-methylium cation.
Protocol B: 2D NMR Spectroscopy for Regiochemical Elucidation
Objective: Definitively prove that the methyl group is located at the C4 position, not C5, C6, or C7. Causality of Design: 1D Proton ( 1 H) NMR alone cannot easily distinguish between methyl positions on the indole ring due to complex multiplet overlapping. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe long-range ( 2 J and 3 J) scalar couplings between the methyl protons and the specific quaternary carbons of the indole core (C3a and C4). Dimethyl sulfoxide-d6 (DMSO- d6 ) is chosen as the solvent because it prevents the rapid exchange of the indole and amide N-H protons, allowing them to be observed and used for structural anchoring.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of anhydrous DMSO- d6 .
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1D Experiments: Acquire a standard 1 H spectrum (typically 400 or 600 MHz). Verify the presence of the indole N-H broad singlet at ~10.8 ppm and the amide N-H doublet at ~8.0 ppm.
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2D HSQC (Heteronuclear Single Quantum Coherence): Run to map all directly attached C-H pairs, isolating the methyl protons (typically ~2.5 ppm) to their corresponding 13 C signal (~18-20 ppm).
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2D HMBC (Self-Validating Step): Irradiate the methyl proton frequency. Observe the cross-peaks in the 13 C dimension. A C4-methyl group will show strong 3 J correlations to C3a and C5, and a 2 J correlation to C4. If the methyl were at C5, the correlation pattern would shift entirely, thus providing absolute regiochemical proof.
Fig 2. Self-validating analytical workflow for structural confirmation.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 150886, 4-Methyltryptophan." PubChem. URL:[Link]
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Winkelblech, J., et al. "Multisite Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase." Journal of the American Chemical Society, 2013. URL:[Link]
